molecular formula C10H11N3O B11903955 O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine

O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine

Cat. No.: B11903955
M. Wt: 189.21 g/mol
InChI Key: LWGFLRAJIBFPLO-UHFFFAOYSA-N
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Description

O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine is a chemical compound that features a pyrazole ring attached to a benzyl group, which is further linked to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions: O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(1H-Pyrazol-1-yl)benzonitrile
  • 4-(1H-Pyrazol-1-yl)benzaldehyde
  • 2-(1H-Pyrazol-4-yl)-1H-benzimidazole

Comparison: O-(4-(1H-pyrazol-1-yl)benzyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of reactions and applications, making it a versatile tool in scientific research .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

O-[(4-pyrazol-1-ylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H11N3O/c11-14-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2

InChI Key

LWGFLRAJIBFPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CON

Origin of Product

United States

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